synthesis of N-hydroxy-2-phenylacetimidoyl chloride from phenylacetaldehyde oxime
synthesis of N-hydroxy-2-phenylacetimidoyl chloride from phenylacetaldehyde oxime
Executive Summary
This technical guide details the synthesis of
While classical methods utilize chlorine gas (
Part 1: Mechanistic Principles[1]
The conversion of an aldoxime to a hydroximoyl chloride using NCS in DMF is widely regarded as a "clean" radical-polar crossover mechanism. Unlike direct chlorination with
Reaction Mechanism
The reaction typically initiates via the formation of a polarized complex between NCS and DMF (Vilsmeier-Haack type activation), or via a radical chain initiated by trace HCl. The chlorine atom is transferred to the aldoxime carbon, followed by proton abstraction.
Figure 1: Simplified mechanistic pathway for the chlorination of aldoximes via NCS.
Part 2: Critical Process Parameters (CPP)
Success in this synthesis relies on controlling the competition between the desired imidoyl chloride formation and the undesired benzylic chlorination or nitrile oxide dimerization.
| Parameter | Specification | Rationale |
| Solvent | DMF (Dimethylformamide) | Acts as a catalyst/activator for NCS.[1] Essential for solubilizing the polar transition state. |
| Temperature | 25°C to 35°C | Critical: High temps (>45°C) promote benzylic radical chlorination ( |
| Stoichiometry | 1.05 equiv NCS | Slight excess ensures complete conversion. Large excess leads to dichlorination. |
| Atmosphere | Ambient or | Strictly anhydrous conditions are not required, but moisture should be minimized to prevent hydrolysis. |
| Reaction Time | 1 - 3 Hours | Monitor via TLC. Prolonged stirring can lead to HCl-mediated degradation. |
Part 3: Standardized Experimental Protocol
Target: Synthesis of
Materials & Reagents
-
Phenylacetaldehyde oxime: 1.35 g (10 mmol). Note: Ensure starting material is pure; old oxime samples can polymerize.
-
N-Chlorosuccinimide (NCS): 1.40 g (10.5 mmol). Recrystallize from benzene/toluene if yellow/impure.
-
DMF: 10 mL (Reagent grade).
-
Extraction Solvents: Diethyl ether or Ethyl acetate, Brine, Water.
Step-by-Step Methodology
Step A: Dissolution and Initiation
-
Charge a 50 mL round-bottom flask with phenylacetaldehyde oxime (1.35 g).
-
Add DMF (10 mL) and a magnetic stir bar. Stir until fully dissolved.
-
Optional: If the reaction does not start within 10 minutes (indicated by a slight exotherm or color change), add a catalytic amount of HCl gas (vapor from a bottle) or 10
L of conc. HCl to initiate.
Step B: Controlled Addition (The "Portion-wise" Rule)
-
Place the flask in a water bath at 20–25°C.
-
Add NCS (1.40 g) in 5 equal portions over 20 minutes.
-
Observation: A mild exotherm will occur. Ensure temperature does not exceed 35°C.
-
Why: Dumping all NCS at once causes a temperature spike that favors side reactions (furoxan formation).
-
Step C: Reaction Monitoring
-
Stir at room temperature for 1–2 hours.
-
TLC Check: (Eluent: 20% EtOAc/Hexanes).
-
Starting Material:
-
Product:
(Spots often trail due to acidity). -
Visualization: UV light or
stain (Hydroximoyl chlorides stain reddish-violet with ferric chloride).
-
Step D: Workup and Isolation
-
Pour the reaction mixture into Ice-Water (50 mL). The product may precipitate as a white/off-white solid or oil.
-
Extract with Diethyl Ether (
mL). Note: Ether is preferred over DCM to avoid emulsion formation with DMF. -
Wash the combined organic layers with Water (
mL) to remove residual DMF. -
Wash with Brine (
mL). -
Dry over anhydrous
, filter, and concentrate in vacuo at <30°C .-
Caution: Hydroximoyl chlorides are thermally unstable. Do not heat the water bath above 30°C.
-
Step E: Purification
-
Crude Yield: Typically >90%.
-
Purification: The crude oil/solid is usually pure enough for the next step (cycloaddition). If necessary, recrystallize from Hexane/Chloroform or perform rapid column chromatography (silica gel) using Hexane/EtOAc.
Figure 2: Operational workflow for the synthesis process.
Part 4: Safety & Stability (E-E-A-T)
Warning: Hydroximoyl Chlorides are Vesicants.
-
Skin Contact: These compounds are potent skin irritants and can cause blistering similar to mustard agents. Double gloving (Nitrile) and a lab coat are mandatory.
-
Inhalation: Handle only in a functioning fume hood.
-
Stability:
-hydroxy-2-phenylacetimidoyl chloride is prone to dehydrochlorination to form the nitrile oxide, which then dimerizes to a furoxan.-
Storage: Store at -20°C under Argon. Use within 24 hours if possible.
-
Part 5: Downstream Application (In Situ Nitrile Oxide Generation)
The isolated hydroximoyl chloride is rarely the final product. It is almost exclusively used to generate phenylacetonitrile oxide in situ for 1,3-dipolar cycloadditions.
Protocol for Cycloaddition:
-
Dissolve the hydroximoyl chloride (1 equiv) and the dipolarophile (alkene/alkyne, 1.1 equiv) in Ether or DCM.
-
Slowly add Triethylamine (
) (1.1 equiv) dissolved in solvent over 1 hour.
References
-
Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918.
- Torssell, K. B. G. (1988). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. VCH Publishers. (Standard Reference Text).
-
Himo, F., et al. (2005). Mechanisms of Nitrile Oxide Cycloadditions. Journal of the American Chemical Society, 127(1), 210–216.
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS) in Organic Synthesis.[6][4]
